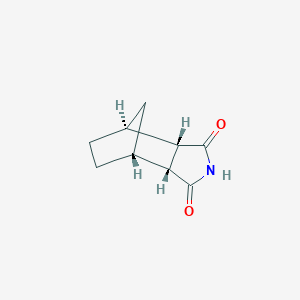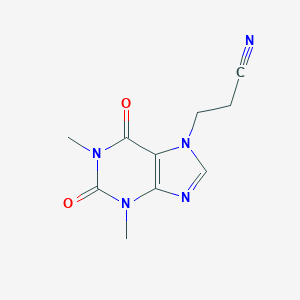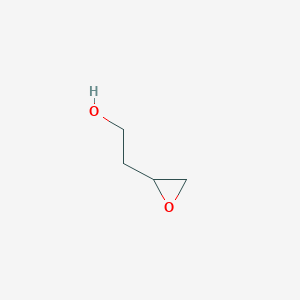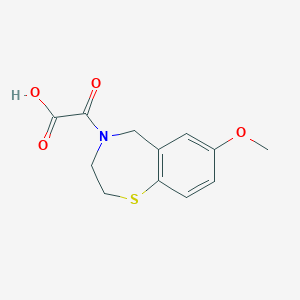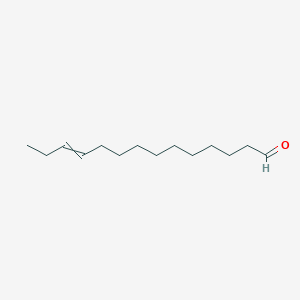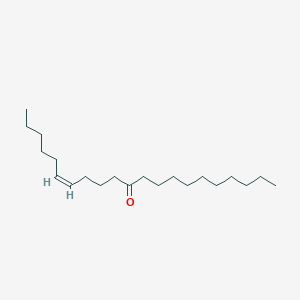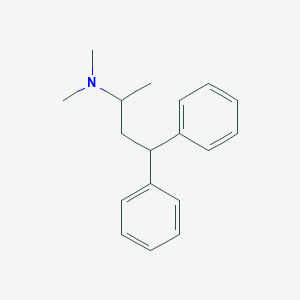
Trimethyldiphenylpropylamine
Vue d'ensemble
Description
Trimethyldiphenylpropylamine, also known as N,N,1-Trimethyl-3,3-diphenylpropylamine, is a drug used for functional gastrointestinal disorders . Its trade name is Recipavrin .
Molecular Structure Analysis
Trimethyldiphenylpropylamine has a molecular formula of C18H23N . It belongs to the class of organic compounds known as diphenylmethanes, which are compounds containing a diphenylmethane moiety, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .Applications De Recherche Scientifique
Latent Fluorophore Development
Trimethyldiphenylpropylamine derivatives like the trimethyl lock have facilitated the development of novel latent fluorophores. These compounds are stable in biological environments but become fluorescent upon specific triggers, such as hydrolysis by esterases in human cells. This property makes them valuable for biological research and practical applications in fields like molecular biology and medical diagnostics (Chandran, Dickson, & Raines, 2005).
Semiconductor Research
Trimethylamine, closely related to trimethyldiphenylpropylamine, has been studied for its role in the growth of compound semiconductors. Research has focused on its thermal decomposition kinetics and reaction products, which are crucial for applications in semiconductor manufacturing and materials science (Thon, Saulys, Safvi, Games, & Kuech, 1997).
Neurodegenerative Disease Models
Compounds like trimethyltin, another derivative, have been used to create animal models for studying neurodegeneration. This research is significant for understanding diseases affecting the hippocampus, like Alzheimer's and temporal lobe epilepsy. The models help in exploring the underlying mechanisms and potential therapeutic interventions for these conditions (Lee et al., 2016).
Agricultural Applications
The research on glyphosate-resistant soybeans has involved studying the effects of different glyphosate salts, including trimethylsulfonium. This work is crucial in understanding how various formulations impact plant growth, yield, and glyphosate accumulation, thus informing agricultural practices and herbicide development (Reddy & Zablotowicz, 2003).
Mass Spectrometry Techniques
Trimethylisopropylammonium iodide, a related compound, has been used to enhance the sensitivity and specificity of mass spectrometry. This application is vital for the analysis of organic salts and other complex molecules, broadening the scope of chemical analysis and biomolecular research (Unger, Ryan, & Cooks, 1980).
Biochemical Analysis
In studies like analyzing compounds with phosphate and phosphonate, trimethylsilyl derivatives are used for gas-liquid chromatography and mass spectrometry, enhancing the identification and characterization of these compounds in biochemical research (Karlsson, 1970).
Propriétés
IUPAC Name |
N,N-dimethyl-4,4-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHMKXVHJBBKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043073 | |
| Record name | Trimethyldiphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyldiphenylpropylamine | |
CAS RN |
13957-55-6 | |
| Record name | N,N,α-Trimethyl-γ-phenylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyldiphenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyldiphenylpropylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13361 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethyldiphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLDIPHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4X899446U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



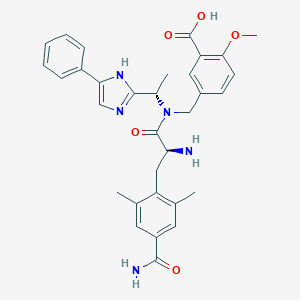



![2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B110103.png)
